molecular formula C10H20N4O2S B2528799 Tert-butyl 3-(aminocarbamothioylamino)pyrrolidine-1-carboxylate CAS No. 2305252-31-5

Tert-butyl 3-(aminocarbamothioylamino)pyrrolidine-1-carboxylate

Cat. No. B2528799
CAS RN: 2305252-31-5
M. Wt: 260.36
InChI Key: ZBADUUCPBXQJLS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminocarbamothioylamino)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as TAPP, and it possesses unique properties that make it an attractive candidate for use in numerous scientific studies.

Mechanism of Action

The mechanism of action of TAPP is not fully understood, but it is believed to involve the inhibition of certain enzymes through the formation of covalent bonds. TAPP has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
TAPP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its inhibitory activity against certain enzymes, TAPP has also been shown to possess antioxidant and anti-inflammatory properties. These properties make TAPP an attractive candidate for use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using TAPP in lab experiments is its potent inhibitory activity against certain enzymes. This property makes TAPP an attractive candidate for use in drug discovery and other related research areas. However, the synthesis of TAPP is a complex process that requires specialized equipment and expertise. Additionally, TAPP may exhibit cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of TAPP. One potential area of interest is the development of new synthetic methods for the production of TAPP. Additionally, further studies are needed to fully understand the mechanism of action of TAPP and its potential applications in various research areas. Finally, the development of new derivatives of TAPP may lead to the discovery of compounds with even greater inhibitory activity against certain enzymes.

Synthesis Methods

The synthesis of TAPP is a complex process that involves several steps. The first step involves the reaction between tert-butyl 3-amino-1-pyrrolidinecarboxylate and thiocarbonyldiimidazole, which results in tert-butyl 3-(aminocarbamothioylamino)pyrrolidine-1-carboxylate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under an inert atmosphere.

Scientific Research Applications

TAPP has been extensively studied for its potential applications in various scientific research areas. One of the primary areas of interest is in the field of drug discovery, where TAPP has been shown to exhibit potent inhibitory activity against certain enzymes. Additionally, TAPP has also been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.

properties

IUPAC Name

tert-butyl 3-(aminocarbamothioylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2S/c1-10(2,3)16-9(15)14-5-4-7(6-14)12-8(17)13-11/h7H,4-6,11H2,1-3H3,(H2,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBADUUCPBXQJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminocarbamothioylamino)pyrrolidine-1-carboxylate

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